3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, also known as 4-methyl-3,5-dimethylpyrazole-1-amine, is an organic compound with a molecular formula of C8H12N2. This compound is an important building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials. In addition, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have potent antileishmanial and antimalarial activities .
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine in laboratory experiments include its availability, low cost, and its relative ease of synthesis. Additionally, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential toxicity.
Future Directions
Future research on 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to identify new synthetic routes for the synthesis of this compound, as well as to identify new biological activities of this compound. Furthermore, further research could be conducted to identify potential toxicity associated with this compound, as well as to explore its potential use in the development of novel drugs and agrochemicals. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be achieved by a number of different methods, including the Grignard reaction, the Wittig reaction, and the Stork enamine reaction. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide, followed by the addition of an aldehyde or ketone. The Wittig reaction involves the reaction of an alkyl halide with an aldehyde or ketone, followed by the addition of a phosphonium salt. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of an alkyl halide.
Scientific Research Applications
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and other industries. In particular, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential use as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials.
properties
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDYHBBHMTYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.